REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]([NH2:10])=[S:9].Br[CH2:13][C:14](=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>>[C:1]1([CH3:11])[C:2]([NH:7][C:8]2[S:9][CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:10]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)NC(=S)N)C
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that described in Preparation 42
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Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)NC=1SC=C(N1)C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |